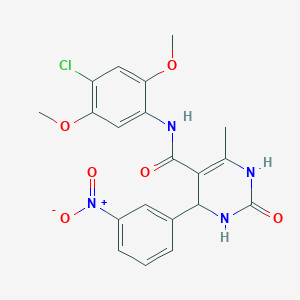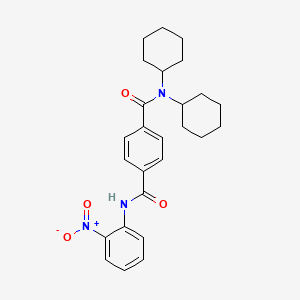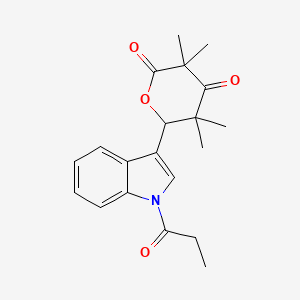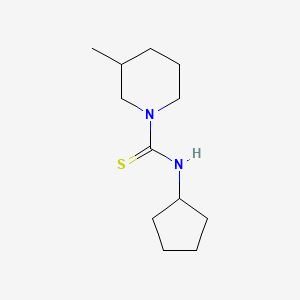![molecular formula C21H15BrClN5O2 B4082459 1-[5-(4-bromophenyl)-7-(2-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-2,5-pyrrolidinedione](/img/structure/B4082459.png)
1-[5-(4-bromophenyl)-7-(2-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-2,5-pyrrolidinedione
Overview
Description
The compound contains several functional groups including a pyrrolidinedione, a triazolopyrimidine, and phenyl groups with halogen substitutions. These functional groups suggest that the compound could have interesting biological activities, as many drugs and biologically active molecules contain similar structures .
Molecular Structure Analysis
The compound has a complex structure with multiple rings. The presence of nitrogen in the triazolopyrimidine ring and the pyrrolidinedione ring suggests potential for hydrogen bonding. The halogen substitutions on the phenyl rings could influence the compound’s reactivity and interactions with biological targets .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the halogen atoms on the phenyl rings could potentially be replaced through nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its structure. The presence of multiple rings and the halogen substitutions likely make the compound relatively non-polar and potentially lipophilic .Scientific Research Applications
Coordination Chemistry
The triazolo ring serves as a versatile ligand in coordination complexes. Researchers synthesize metal complexes by coordinating transition metals (e.g., copper, palladium, or ruthenium) with [1,2,4]triazolo[1,5-a]pyridine derivatives. These complexes exhibit diverse reactivity, catalytic activity, and luminescent properties. Applications range from catalysis to materials design.
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[5-(4-bromophenyl)-7-(2-chlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrClN5O2/c22-13-7-5-12(6-8-13)16-11-17(14-3-1-2-4-15(14)23)28-20(24-16)25-21(26-28)27-18(29)9-10-19(27)30/h1-8,11,17H,9-10H2,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZMSYNLKMFKKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=NN3C(C=C(NC3=N2)C4=CC=C(C=C4)Br)C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(4-Bromophenyl)-7-(2-chlorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)acetamide](/img/structure/B4082404.png)

![2-mercapto-8,8-dimethyl-5-(3-pyridinyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B4082430.png)
![4-chloro-N-{[4-methyl-5-({2-[(4-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4082440.png)

![4-fluoro-N'-[(4-methylphenyl)sulfonyl]-N-propylbenzenecarboximidamide](/img/structure/B4082456.png)
![4-chloro-N-[5-(4-methoxy-1-phthalazinyl)-2-(4-morpholinyl)phenyl]benzenesulfonamide](/img/structure/B4082460.png)
![7-(difluoromethyl)-N-(2-methoxyethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4082468.png)
![(5S)-5-{[{[5-methyl-2-(1-naphthyl)-1,3-oxazol-4-yl]methyl}(2-pyridinylmethyl)amino]methyl}-2-pyrrolidinone](/img/structure/B4082480.png)
![3-[(4-fluorophenyl)amino]-3-[4-(methylthio)phenyl]-1-phenyl-1-propanone](/img/structure/B4082488.png)
![2-(1,3-benzothiazol-2-yl)-4-[1-({2-[(4-chlorophenyl)thio]ethyl}amino)ethylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4082496.png)